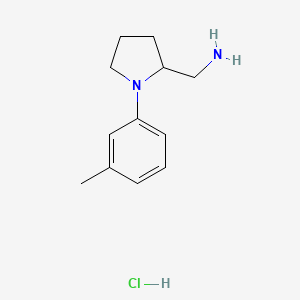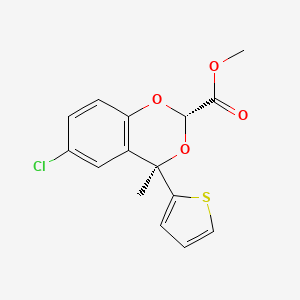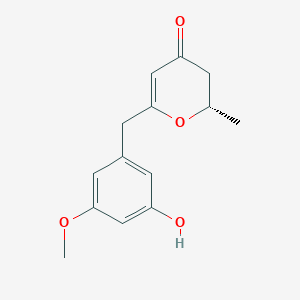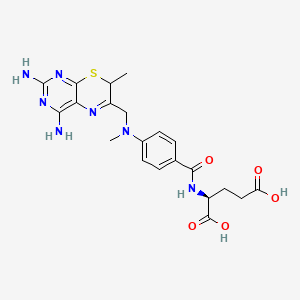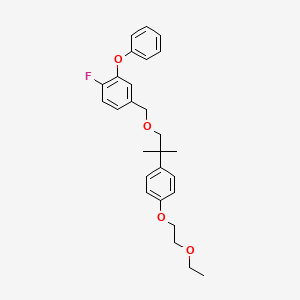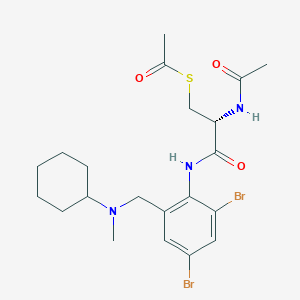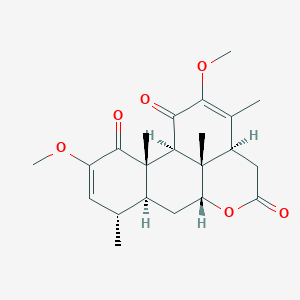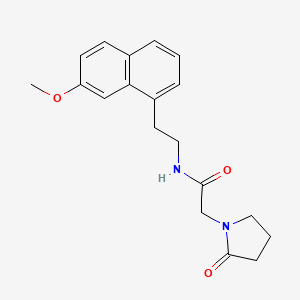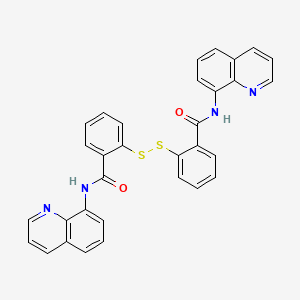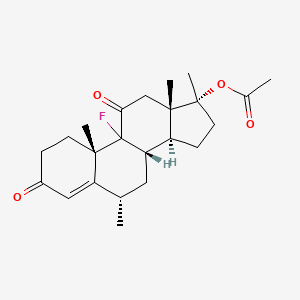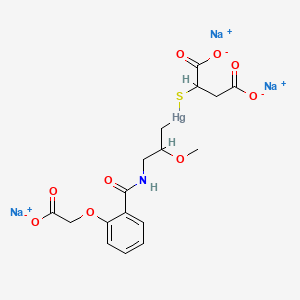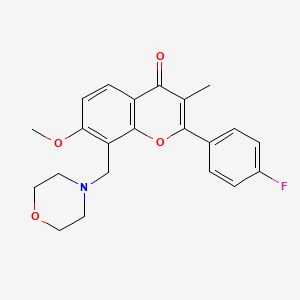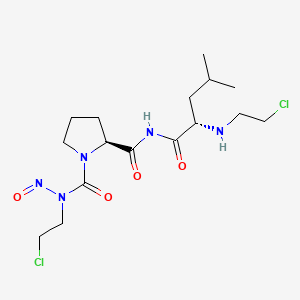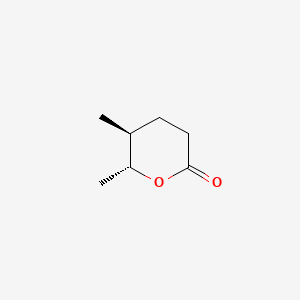
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: is a heterocyclic organic compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . This compound is also known by other names such as trans-4-Methyl-5-Hydroxyhexanoic acid lactone and 4-Methyl-5-hexanolide . It is a derivative of pyran and is characterized by its tetrahydro structure with two methyl groups at the 5 and 6 positions in a trans configuration.
Vorbereitungsmethoden
The synthesis of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- typically involves the cyclization of appropriate precursors under specific conditions. . This reaction requires specific catalysts and conditions to achieve the desired product. Industrial production methods often involve the use of carbonyl compounds and ring-closing reactions with suitable catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The lactone ring can be hydrolyzed to form the corresponding hydroxy acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- can be compared with other similar compounds such as:
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: A stereoisomer with different spatial arrangement of atoms.
trans-4-Methyl-5-Hydroxyhexanoic acid lactone: Another name for the same compound, highlighting its lactone structure.
4-Methyl-5-hexanolide: Another synonym, emphasizing its hexanolide structure.
The uniqueness of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans- lies in its specific configuration and the resulting chemical properties, which make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24405-16-1 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(5S,6R)-5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
HAXARIVGMMVELD-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1CCC(=O)O[C@@H]1C |
Kanonische SMILES |
CC1CCC(=O)OC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


